molecular formula C14H14ClNO B12043012 1-(4-(4-Chlorophenoxy)phenyl)ethanamine

1-(4-(4-Chlorophenoxy)phenyl)ethanamine

Katalognummer: B12043012
Molekulargewicht: 247.72 g/mol
InChI-Schlüssel: BEYJCEZXGJJEJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(4-Chlorophenoxy)phenyl)ethanamine is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is a solid at room temperature and has various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(4-(4-Chlorophenoxy)phenyl)ethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-(4-Chlorophenoxy)phenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

1-(4-(4-Chlorophenoxy)phenyl)ethanamine can be compared with other similar compounds, such as:

  • 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
  • 1-(4-(4-Bromophenoxy)phenyl)ethanamine
  • 1-(4-(p-Tolyloxy)phenyl)ethanamine

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research and industry. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Eigenschaften

Molekularformel

C14H14ClNO

Molekulargewicht

247.72 g/mol

IUPAC-Name

1-[4-(4-chlorophenoxy)phenyl]ethanamine

InChI

InChI=1S/C14H14ClNO/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3

InChI-Schlüssel

BEYJCEZXGJJEJE-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.